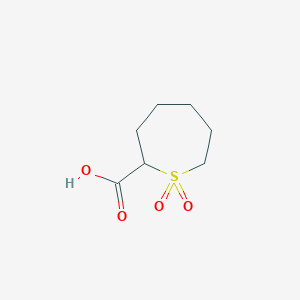
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research. It is a novel compound that has shown potential in various fields, including medicinal chemistry, pharmacology, and drug discovery.
科学的研究の応用
Chemosensors for Transition Metal Ions
A study by Gosavi-Mirkute et al. (2017) explores the synthesis of related naphthoquinone-based compounds for detecting transition metal ions. These compounds exhibit selective coordination to metal ions like Cu2+ in certain mixtures, changing color upon complexation, which indicates potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Processable Electrochromic and Fluorescent Polymers
Cihaner and Algi (2008) synthesized conducting polymers based on thienylpyrrole, exhibiting reversible redox processes and multielectrochromic behavior. These polymers, soluble in organic solvents and fluorescent, could have applications in electronic displays and sensors (Cihaner & Algi, 2008).
Electron Transport Layer for Polymer Solar Cells
Hu et al. (2015) developed an alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for use as an electron transport layer in inverted polymer solar cells, enhancing device performance through improved electron extraction and reduced exciton recombination (Hu et al., 2015).
Polymer Light-Emitting Diodes (LEDs)
Tang et al. (2014) reported on iridium(III) complexes with potential application in polymer LEDs, demonstrating high thermal stability and good electroluminescence performance. These findings could contribute to the development of more efficient and durable OLED materials (Tang et al., 2014).
Synthetic Routes and Antimicrobial Evaluation
Mahmoud et al. (2017) explored novel syntheses of compounds containing the naphthyl moiety, evaluating their antimicrobial activities. This research could inform the development of new drugs or antimicrobial materials (Mahmoud et al., 2017).
特性
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(19-9-5-7-16-6-1-2-8-18(16)19)22-14-20(17-10-13-25-15-17)23-11-3-4-12-23/h1-2,5-10,13,15,20H,3-4,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYPMFWODCRCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
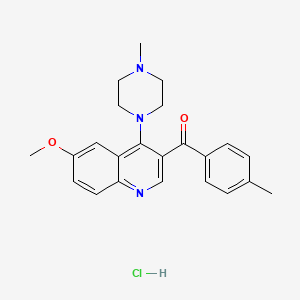
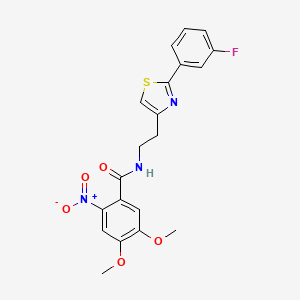
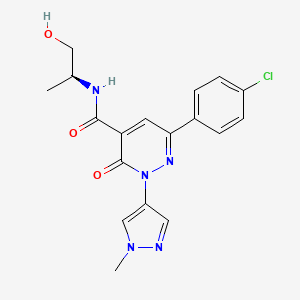
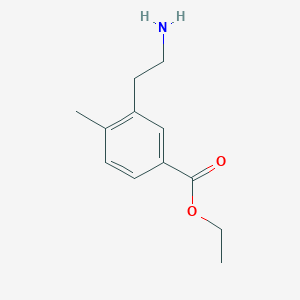
![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)
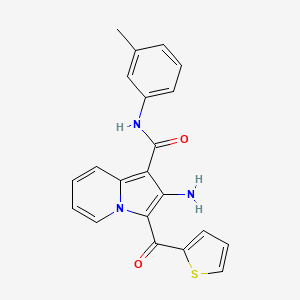
![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2698480.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2698484.png)
![3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2698485.png)
